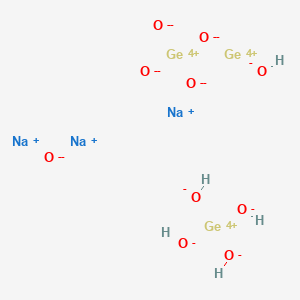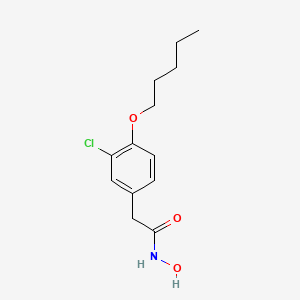
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a pentyloxy group, and a hydroxamic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid typically involves multiple steps:
Formation of the aromatic ring: The starting material, 3-chloro-4-pentyloxybenzene, is prepared through the etherification of 3-chloro-4-hydroxybenzene with pentyl bromide in the presence of a base such as potassium carbonate.
Introduction of the acetohydroxamic acid group: The intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to introduce the acetyl group.
Conversion to hydroxamic acid: The final step involves the conversion of the acetyl group to the hydroxamic acid group using hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
化学反应分析
Types of Reactions
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The hydroxamic acid group can chelate metal ions in the active site of metalloproteases, inhibiting their activity.
Pathways: This inhibition can affect various biological pathways, including those involved in cancer cell proliferation and metastasis.
相似化合物的比较
Similar Compounds
2-(3-Chloro-4-methoxy)phenylacetohydroxamic acid: Similar structure but with a methoxy group instead of a pentyloxy group.
2-(3-Chloro-4-ethoxy)phenylacetohydroxamic acid: Similar structure but with an ethoxy group instead of a pentyloxy group.
Uniqueness
2-(3-Chloro-4-pentyloxy)phenylacetohydroxamic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The pentyloxy group, in particular, can influence the compound’s lipophilicity and membrane permeability, potentially enhancing its effectiveness in biological systems.
属性
CAS 编号 |
23142-41-8 |
|---|---|
分子式 |
C13H18ClNO3 |
分子量 |
271.74 g/mol |
IUPAC 名称 |
2-(3-chloro-4-pentoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-2-3-4-7-18-12-6-5-10(8-11(12)14)9-13(16)15-17/h5-6,8,17H,2-4,7,9H2,1H3,(H,15,16) |
InChI 键 |
KKEAXAUOTXQKNV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



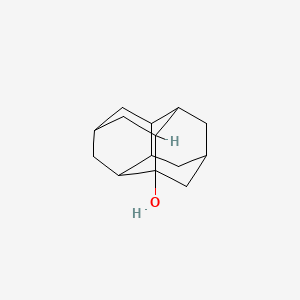
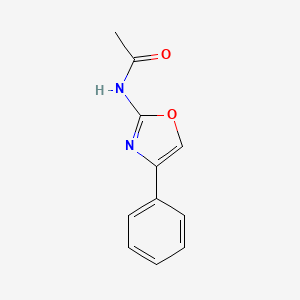
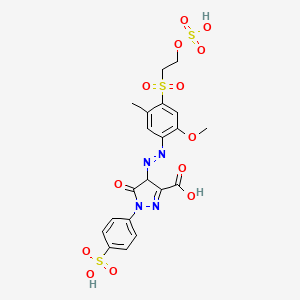
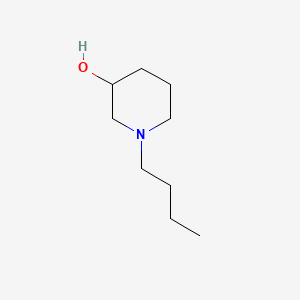
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
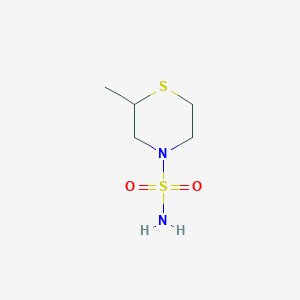
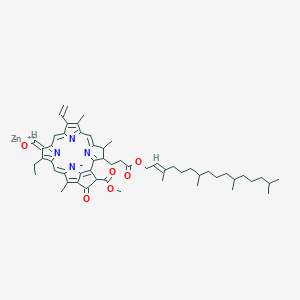
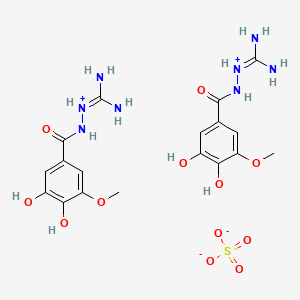
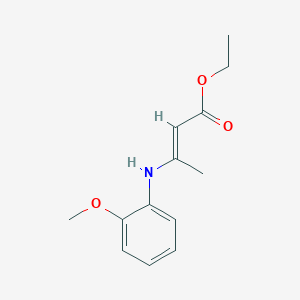

![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)

